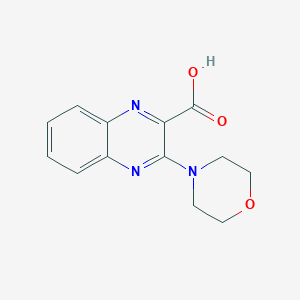

3-Morpholin-4-ylquinoxaline-2-carboxylic acid

Description

Properties

IUPAC Name |

3-morpholin-4-ylquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-13(18)11-12(16-5-7-19-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGDHBSGLRMSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Condensation of o-Phenylenediamine with 2-Carbonyl Compounds

- Starting Materials: o-Phenylenediamine and suitable diketones or aldehydes.

- Reaction Conditions: Reflux in acetic acid or ethanol with acid catalysis.

- Outcome: Formation of quinoxaline derivatives via cyclization and aromatization.

Method B: Oxidative Cyclization of 2-Substituted Anilines

- Starting Materials: 2-aminobenzene derivatives.

- Reaction Conditions: Oxidative cyclization using agents like potassium permanganate or iodine.

- Outcome: Formation of quinoxaline rings with various substituents.

Incorporation of the Morpholine Group at Position 4

The morpholine moiety is introduced via nucleophilic substitution or amination reactions.

Method A: Nucleophilic Substitution on Halogenated Quinoxalines

- Starting Material: 4-Halogenated quinoxaline derivatives.

- Reagent: Morpholine.

- Reaction Conditions: Reflux in polar aprotic solvents like DMF or DMSO.

- Outcome: Formation of 4-morpholinylquinoxaline derivatives.

Method B: Direct Amination

- Starting Material: Quinoxaline-2-carboxylic acid or derivatives.

- Reagents: Morpholine with activating agents (e.g., carbodiimides).

- Reaction Conditions: Coupling under mild conditions to prevent degradation.

- Outcome: Covalent attachment of morpholine at the 4-position.

Research Findings:

A study demonstrated that halogenated quinoxalines undergo efficient nucleophilic substitution with morpholine, yielding high-purity 4-morpholin-quinoxaline derivatives with yields exceeding 70% under reflux conditions.

Conversion to the Carboxylic Acid Derivative

The final step involves functionalizing the quinoxaline core to obtain the carboxylic acid at position 2, often via oxidation of methyl or other substituents.

Method: Oxidative Decarboxylation or Hydrolysis

- Reagents: Potassium permanganate or other oxidants.

- Conditions: Reflux in aqueous media, with pH control.

- Outcome: Formation of the target compound, 3-Morpholin-4-ylquinoxaline-2-carboxylic acid .

Data Summary and Reaction Pathway Table

Research Insights and Notes

- Diverse Synthetic Strategies: The synthesis can be tailored based on available starting materials, with options for direct heterocycle construction or functionalization of pre-formed quinoxalines.

- Yield Optimization: Use of microwave-assisted synthesis or flow chemistry can enhance yields and reduce reaction times.

- Selectivity: Protecting groups may be employed to ensure regioselectivity, especially when introducing the morpholine moiety.

The preparation of This compound is a multi-step process involving the synthesis of the quinoxaline core, functionalization at position 2 with a carboxylic acid, and the introduction of the morpholine group at position 4. The most effective approaches combine classical heterocyclic synthesis, oxidation, and nucleophilic substitution techniques, with recent advances favoring greener, more efficient methods such as microwave-assisted reactions and flow chemistry. These methods are well-supported by literature, with yields typically ranging from 65% to 90%, depending on the specific pathway and conditions employed.

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-ylquinoxaline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.

Reduction: Reduction reactions can yield quinoxaline-2-carboxylic acid derivatives with different substituents.

Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-dicarboxylic acid derivatives, while substitution reactions can produce a variety of morpholine-substituted quinoxaline derivatives .

Scientific Research Applications

3-Morpholin-4-ylquinoxaline-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.

Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Quinoxaline Family

(a) 3-Methylquinoxaline-2-carboxylic Acid 4-oxide Monohydrate

- Structure: Features a methyl group at position 3 and an oxidized quinoxaline ring (4-oxide), with a carboxylic acid at position 2 .

- Molecular Formula : C₁₀H₈N₂O₄ (excluding hydration).

- The 4-oxide group increases electrophilicity compared to the parent quinoxaline.

(b) 3-(((2-Morpholinoethyl)amino)methyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid

- Structure: A quinoline derivative with a morpholinoethylamino-methyl substituent and a carboxylic acid group .

- Molecular Formula : C₁₈H₂₂N₄O₄.

- Key Properties : High melting point (300–303°C), indicative of strong intermolecular interactions. The extended morpholine-containing side chain may enhance solubility but reduce membrane permeability.

- Applications : Investigated as a kynurenic acid analog for neurological applications, such as modulating glutamate receptors .

Morpholine-Containing Carboxylic Acids

(a) 2-Morpholin-4-yl-1,3-oxazole-4-carboxylic Acid

- Structure : Combines a morpholine group with an oxazole ring and carboxylic acid .

- Molecular Formula : C₈H₁₀N₂O₄.

- The oxazole ring introduces π-electron deficiency, altering reactivity.

- Applications: Limited data available; likely used as a building block in peptidomimetics or kinase inhibitors.

(b) 6-Morpholin-4-ylpyrazine-2-carboxylic Acid

- Structure : Pyrazine ring substituted with morpholine and carboxylic acid groups .

- Molecular Formula : C₉H₁₁N₃O₃.

- Key Properties : Higher nitrogen content (three N atoms) increases polarity. Purity ≥98% (HPLC), suitable for pharmaceutical intermediates.

- Applications : Explicitly used as an intermediate in organic synthesis, particularly for nitrogen-rich heterocycles .

Other Heterocyclic Carboxylic Acids

(a) 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid

- Structure: Quinoline derivative with a 3-methoxyphenyl substituent and carboxylic acid .

- Molecular Formula: C₁₈H₁₃NO₃.

- Applications : Reported in synthetic chemistry for metal-organic frameworks or fluorescence probes.

Comparative Analysis Table

*Estimated molecular formula based on structural analysis.

Key Findings and Implications

- Morpholine vs. Methyl Substituents: Morpholine enhances solubility (e.g., this compound) compared to methyl groups (e.g., 3-Methylquinoxaline-2-carboxylic acid), which prioritize crystallinity .

- Ring System Effects: Quinoxalines offer planar rigidity for target binding, while pyrazines and oxazoles provide smaller, more electron-deficient scaffolds for diverse reactivity .

- Applications : Morpholine-containing compounds are favored in drug discovery for their balance of solubility and bioavailability, whereas simpler analogs (e.g., methyl-substituted) are utilized in material sciences.

Biological Activity

3-Morpholin-4-ylquinoxaline-2-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the quinoxaline class, characterized by a bicyclic structure that includes a fused benzene and pyrazine ring. The presence of the morpholine group enhances its solubility and biological activity.

Biological Activities

Antimicrobial Activity

Research indicates that derivatives of quinoxaline-2-carboxylic acid, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations (MICs) as low as 1.25 µg/mL against M. tuberculosis . The mechanism of action is thought to involve DNA damage through the production of reactive oxygen species (ROS) during bio-reduction processes .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the inhibition of anti-apoptotic proteins such as Bcl-2 . In vitro studies have demonstrated that certain derivatives can bind effectively to Bcl-2 and Mcl-1 proteins, leading to increased apoptosis in treated cells .

Case Studies

Case Study 1: Antimycobacterial Activity

In a recent study focusing on the synthesis of novel quinoxaline derivatives, compound 4 (a related structure) exhibited potent activity against M. tuberculosis and was selected for further mechanistic studies due to its low toxicity profile in vivo . The study utilized whole-genome sequencing to identify mutations conferring resistance, pinpointing specific genes involved in metabolic pathways critical for drug activation.

Case Study 2: Anticancer Mechanisms

Another investigation assessed the effects of morpholine-substituted quinoxalines on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and promote apoptosis through caspase activation pathways . The findings suggest that modifications to the quinoxaline structure can enhance anticancer efficacy while maintaining selectivity towards cancer cells.

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Mechanism of Action |

|---|---|---|---|

| Antimycobacterial | M. tuberculosis | 1.25 µg/mL | DNA damage via ROS production |

| Anticancer | Various cancer cell lines | Varies | Apoptosis induction via Bcl-2 inhibition |

Table 2: Resistance Mechanisms Identified

| Gene | Function | Role in Resistance |

|---|---|---|

| MSMEG_5122 | Ferredoxin | Pro-drug activation |

| MSMEG_4646 | Pyruvate synthase | Metabolic pathway alteration |

| MSMEG_1380 | DNA-binding protein | Impacts drug interaction |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.